4-Thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-(ethylthio)-6-((1R)-1-hydroxyethyl)-7-oxo-, (5R,6S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sch-29482 is a penem antibiotic belonging to the β-lactam group. It is known for its stability against β-lactamases and its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, excluding Pseudomonas . This compound is notable for its oral absorption and bactericidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sch-29482 involves the preparation of a penem core structure, which is chemically related to the carbapenem antibiotic thienamycin . The reaction conditions often involve the use of high-pressure liquid chromatography for purification and characterization .
Industrial Production Methods
Industrial production of Sch-29482 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of stock solutions, which are then subjected to various purification steps, including crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Sch-29482 undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, which can affect the stability of the β-lactam ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions include modified penem structures with enhanced antibacterial activity and stability against β-lactamases .
Scientific Research Applications
Sch-29482 has a wide range of scientific research applications, including:
Mechanism of Action
Sch-29482 exerts its effects by inhibiting bacterial penicillin-binding proteins, which are essential for cell wall synthesis . This inhibition leads to the disruption of cell wall formation, resulting in bacterial cell lysis and death . The compound’s stability against β-lactamases further enhances its effectiveness against resistant bacterial strains .
Comparison with Similar Compounds
Similar Compounds
Thienamycin: A carbapenem antibiotic with a similar β-lactam structure.
Cefotaxime: A cephalosporin antibiotic with broad-spectrum activity.
Moxalactam: A β-lactam antibiotic known for its stability against β-lactamases.
Uniqueness of Sch-29482
Sch-29482 is unique due to its oral absorption, broad-spectrum activity, and stability against β-lactamases . Unlike other β-lactam antibiotics, it is effective against both Gram-positive and Gram-negative bacteria, making it a versatile option for treating various bacterial infections .
Properties
CAS No. |
77646-83-4 |
---|---|
Molecular Formula |
C10H13NO4S2 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
(5R,6S)-3-ethylsulfanyl-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO4S2/c1-3-16-10-6(9(14)15)11-7(13)5(4(2)12)8(11)17-10/h4-5,8,12H,3H2,1-2H3,(H,14,15)/t4-,5+,8-/m1/s1 |
InChI Key |
LDVDKTLZRGWFID-GLDDHUGJSA-N |
SMILES |
CCSC1=C(N2C(S1)C(C2=O)C(C)O)C(=O)O |
Isomeric SMILES |
CCSC1=C(N2[C@H](S1)[C@H](C2=O)[C@@H](C)O)C(=O)O |
Canonical SMILES |
CCSC1=C(N2C(S1)C(C2=O)C(C)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-(1-hydroxyethyl)-2-ethylthiopenem-3-carboxylic acid Sch 29482 Sch-29482 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.